
N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide, also known as NPC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective dopamine D3 receptor antagonist, which means that it has the ability to block the activity of dopamine at the D3 receptor site. This property makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds related to N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide have been synthesized and characterized for their structural properties. For instance, Özer et al. (2009) synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a naphthalen-1yl derivative, and characterized them using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy (Özer et al., 2009).
Anticancer Properties
- Some derivatives of this compound have been evaluated for their anticancer activity. Salahuddin et al. (2014) synthesized and characterized compounds for in vitro anticancer evaluation, finding certain derivatives to be active against breast cancer cell lines (Salahuddin et al., 2014).
Anticoagulant Screening
- Nguyen and Ma (2017) synthesized N-(aminoalkyl)phenyl and N-(amidinophenyl)-naphthalene-1-carboxamides, examining their anticoagulant effects in human plasma (Nguyen & Ma, 2017).
Applications in Material Science
- Kobaisi et al. (2016) reviewed the developments in naphthalene diimides, highlighting their applications in supramolecular chemistry, sensors, molecular switching devices, and artificial photosynthesis (Kobaisi et al., 2016).
Antimycobacterial Activity
- Goněc et al. (2016) prepared and characterized N-alkoxyphenylhydroxynaphthalenecarboxamides, demonstrating significant antimycobacterial activity and low cytotoxicity (Goněc et al., 2016).
Antibacterial and Antimycobacterial Activity
- Another study by Goněc et al. (2015) focused on the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, showing antibacterial and antimycobacterial activity against various strains (Goněc et al., 2015).
Chemoselective Synthesis
- Bhosale et al. (2008) discussed the chemoselective synthesis of naphthalene diimides and their application in conducting thin films, molecular sensors, and artificial photosynthesis (Bhosale et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(24-14-13-20(16-24)17-7-2-1-3-8-17)23-15-19-11-6-10-18-9-4-5-12-21(18)19/h1-12,20H,13-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWXYRRMPMCVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B3011182.png)
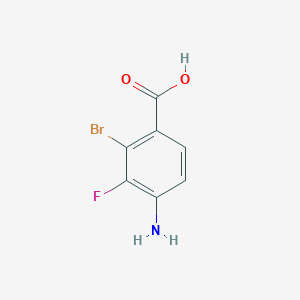
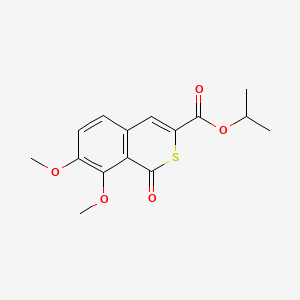
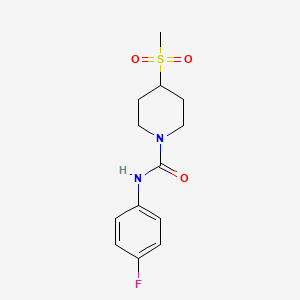
![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3011189.png)
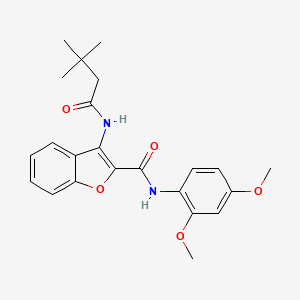
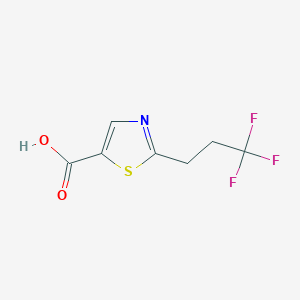


![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)
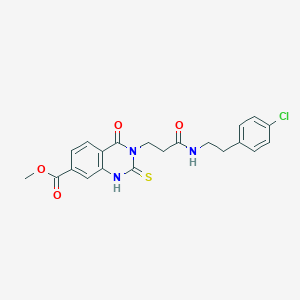
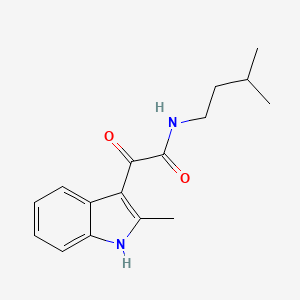
![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)